molecular formula C7H12BrN3 B13271337 4-bromo-1-tert-butyl-1H-pyrazol-5-amine

4-bromo-1-tert-butyl-1H-pyrazol-5-amine

Cat. No.: B13271337
M. Wt: 218.09 g/mol
InChI Key: FCFQEBUFGRKYKZ-UHFFFAOYSA-N
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Description

4-bromo-1-tert-butyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H12BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine typically involves the bromination of 1-tert-butyl-1H-pyrazol-5-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-tert-butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-tert-butyl-1H-pyrazol-5-amine .

Mechanism of Action

The mechanism of action of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-tert-butyl-1H-pyrazol-5-amine is unique due to the presence of both the bromine atom and the tert-butyl group. These functional groups can significantly impact the compound’s chemical reactivity, stability, and biological activity, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

4-bromo-2-tert-butylpyrazol-3-amine

InChI

InChI=1S/C7H12BrN3/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,9H2,1-3H3

InChI Key

FCFQEBUFGRKYKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)N

Origin of Product

United States

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